(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride An impurity of Famotidine. Famotidine is a histamine H2 receptor antagonist that inhibits stomach acid production
Brand Name: Vulcanchem
CAS No.: 88046-01-9
VCID: VC21340912
InChI: InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H
SMILES: C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Molecular Formula: C6H10N6S2. 2 HCl
Molecular Weight: 230.31 2 36.46

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride

CAS No.: 88046-01-9

Cat. No.: VC21340912

Molecular Formula: C6H10N6S2. 2 HCl

Molecular Weight: 230.31 2 36.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride - 88046-01-9

CAS No. 88046-01-9
Molecular Formula C6H10N6S2. 2 HCl
Molecular Weight 230.31 2 36.46
IUPAC Name [2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride
Standard InChI InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H
Standard InChI Key FTKAAVQOOXXUGW-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Appearance White Solid

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride is a chemical compound that belongs to the thiazole family, which is significant in medicinal chemistry due to its diverse biological activities. This compound is often associated with the free base form known as (2-amino-1,3-thiazol-4-yl)methyl carbamimidothioate, but the dihydrochloride form is specifically used in certain applications due to its stability and solubility properties.

Synthesis and Preparation

The synthesis of the free base form, (2-amino-1,3-thiazol-4-yl)methyl carbamimidothioate, typically involves the cyclization of amido-nitriles. A common method includes the reaction of guanidine derivatives with thiazole compounds under controlled conditions. The dihydrochloride form is prepared by adding hydrochloric acid to the free base, which enhances its stability and solubility in aqueous solutions.

Biological and Pharmacological Activities

While specific biological activities of (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride are not extensively documented, thiazole derivatives in general have shown potential in various biological pathways, including antimicrobial and anticancer activities. For instance, other thiazole compounds have demonstrated promising results in inhibiting cell proliferation and exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Potential Applications

  • Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, which could be relevant for developing new antibiotics.

  • Anticancer Research: The structural similarity to compounds with anticancer activity suggests potential applications in cancer therapy.

Safety and Handling

Handling (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride requires caution due to its potential toxicity. It is classified as harmful if swallowed and can cause skin irritation . Proper protective equipment and storage conditions are essential to minimize risks.

Safety Precautions

HazardDescription
Oral ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator